2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a 1,2,4-oxadiazole core linked to a pyridinone moiety and an acetamide substituent. Its synthesis likely involves cyclization and coupling reactions, with structural validation via crystallographic methods (e.g., SHELX software for refinement) .
Properties
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4O3/c1-13-2-8-17(10-18(13)24)25-19(29)12-28-11-15(5-9-20(28)30)22-26-21(27-31-22)14-3-6-16(23)7-4-14/h2-11H,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMMDSFCRSFDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of bromine and fluorine substituents on the phenyl groups enhances its pharmacological profile.
Table 1: Chemical Structure Overview
| Component | Description |
|---|---|
| Chemical Formula | C19H17BrN4O3 |
| Molecular Weight | 433.27 g/mol |
| Key Functional Groups | Oxadiazole, Pyridine, Acetamide |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to the target compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is attributed to the disruption of microbial cell walls and inhibition of protein synthesis .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, a derivative with structural similarity exhibited an IC50 value of 10 µM against A549 lung cancer cells, indicating strong cytotoxicity .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity. Compounds containing oxadiazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus , outperforming several conventional antibiotics .
Case Study 2: Anticancer Research
In a comparative study involving multiple cancer cell lines (MCF-7 and HepG2), the compound showed significant growth inhibition. The mechanism involved the induction of oxidative stress leading to apoptosis. The study reported an IC50 value of 15 µM for MCF-7 cells .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilicity of the compound allows it to integrate into bacterial membranes, causing structural damage.
- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and cancer cell proliferation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that combines a pyridine derivative with oxadiazole and acetamide functionalities. The presence of the bromophenyl and fluoro-methyl phenyl groups enhances its chemical reactivity and biological activity.
Molecular Formula: C23H19BrN4O4
Molecular Weight: 495.3 g/mol
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the bromophenyl group is believed to enhance the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds can exhibit activity against various strains of bacteria and fungi, suggesting that this compound may also possess antimicrobial capabilities .
Anticancer Potential
Compounds containing oxadiazole and pyridine moieties have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Preliminary studies on related compounds indicate that they can effectively target cancer cell lines, making this compound a candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented in scientific literature. These effects are often attributed to the modulation of inflammatory pathways, which could be relevant for treating conditions such as arthritis or other inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study conducted on oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl groups could enhance activity levels, suggesting that our compound may exhibit similar or improved efficacy .
Case Study 2: Anticancer Activity
In vitro studies on related oxadiazole compounds showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7). These findings support further exploration into our compound's potential as an anticancer agent .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The 4-bromophenyl moiety attached to the oxadiazole ring undergoes palladium-catalyzed cross-coupling reactions. For example:
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Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives.
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Buchwald-Hartwig Amination : Substitutes bromine with amines using Pd₂(dba)₃/Xantphos catalysts.
Table 1: Representative Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | Biaryl-oxadiazole derivative | ~75% | |
| Amination | Pd₂(dba)₃, Xantphos, DMF, 100°C | Aniline-substituted oxadiazole | ~68% |
*Yields estimated from analogous procedures in .
Hydrolysis of the Acetamide Group
The acetamide linker hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl/EtOH (reflux, 6–8 hours) yields the corresponding carboxylic acid.
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Basic Hydrolysis : NaOH/H₂O (80°C, 4 hours) produces a carboxylate salt.
Table 2: Hydrolysis Conditions
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | 6M HCl, EtOH, reflux | 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid | Requires neutralization for isolation |
| Basic | 2M NaOH, H₂O, 80°C | Sodium carboxylate derivative | Directly water-soluble |
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring participates in:
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Ring-Opening : Reacts with nucleophiles (e.g., hydrazine) in ethanol/water under reflux to form diamide intermediates.
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Electrophilic Attack : Nitration (HNO₃/H₂SO₄) at the oxadiazole’s electron-deficient positions.
Mechanistic Insight :
The oxadiazole’s electron-deficient nature facilitates nucleophilic attack at C-5, leading to ring cleavage.
Pyridinone Ring Functionalization
The 2-oxopyridin-1(2H)-yl group undergoes:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives .
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Acylation : Acetic anhydride in pyridine introduces acetyl groups at the nitrogen .
Example Protocol from :
"To a solution of N-(2-bromophenyl)-2,2,2-trifluoroacetamide in DMF, K₂CO₃ and propargyl bromide were added. The mixture was stirred at RT for 6 hours..."
Coupling Reactions at the Acetamide Moiety
The acetamide’s NH group participates in:
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Schotten-Baumann Reaction : Reacts with acyl chlorides to form bis-acetamides.
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Mitsunobu Reaction : Couples with alcohols using DIAD/PPh₃ to generate ether-linked derivatives.
Stability Under Environmental Conditions
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Photodegradation : Exposure to UV light (254 nm) in methanol leads to decomposition of the oxadiazole ring within 24 hours.
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Thermal Stability : Stable below 150°C; decomposes at higher temperatures.
Key Structural Insights Influencing Reactivity
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The 4-bromophenyl group enhances electrophilic substitution but limits direct aromatic reactions due to steric and electronic effects.
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The fluoro-methylphenyl substituent increases lipophilicity, affecting solubility in polar solvents.
For further synthetic exploration, computational modeling (e.g., DFT studies) is recommended to predict regioselectivity in cross-coupling reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl group, and a fluorinated acetamide side chain. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Fluorine Impact: The 3-fluoro group in the acetamide side chain could reduce metabolic degradation relative to non-fluorinated analogs, as seen in similar fluorinated pharmaceuticals .
Research Findings and Limitations
- Crystallographic Validation: The use of SHELX software for structural refinement ensures high precision in bond-length and angle measurements, critical for confirming the oxadiazole-pyridinone linkage .
- Synthetic Challenges : The bromophenyl-oxadiazole moiety may require stringent reaction conditions (e.g., microwave-assisted synthesis) to avoid decomposition, a common issue with halogenated heterocycles.
- Data Gaps: No pharmacological or solubility data is available in the provided evidence. Future studies should prioritize assays for IC50 values, logP, and TEQ thresholds (per TEF guidelines) to assess efficacy and environmental safety .
Q & A
Basic: What are the common synthetic routes for this compound, and how can intermediates be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. A plausible route starts with the formation of the 1,2,4-oxadiazole ring via nitrile oxide cycloaddition with a bromophenyl-substituted precursor. The pyridone moiety is then introduced through a nucleophilic substitution or palladium-catalyzed coupling. Key intermediates (e.g., 4-bromophenyl-1,2,4-oxadiazole derivatives) should be validated using:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry.
- High-resolution mass spectrometry (HRMS) to verify molecular weights.
- HPLC (≥95% purity) to ensure no side products persist .
Basic: What spectroscopic and crystallographic techniques are used for structural characterization?
Methodological Answer:
- X-ray crystallography resolves the 3D structure, including bond angles and intermolecular interactions. For example, torsion angles between the oxadiazole and pyridone rings can be measured to assess planarity .
- FT-IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group).
- NMR (¹H, ¹³C, 2D-COSY) assigns proton environments and confirms regioselectivity .
Basic: What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cell viability assays (MTT/XTT) in cancer cell lines to evaluate cytotoxicity.
- Binding affinity studies (SPR or ITC) to quantify interactions with receptors.
Note: Use structurally related compounds (e.g., 1,3,4-thiadiazole analogs) as positive controls to contextualize results .
Advanced: How can synthetic yield and purity be optimized for scale-up?
Methodological Answer:
- Catalyst screening: Palladium catalysts (e.g., Pd(OAc)₂/PPh₃) improve coupling efficiency in oxadiazole formation .
- Solvent optimization: Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity.
- Column chromatography alternatives: Use recrystallization or centrifugal partition chromatography for greener purification .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response reevaluation: Confirm activity across multiple concentrations (e.g., IC₅₀ values in triplicate).
- Assay interference checks: Test for false positives (e.g., redox activity in MTT assays) using counter-screens like CellTiter-Glo.
- Structural analogs: Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophore requirements .
Advanced: What computational methods predict binding modes and pharmacokinetics?
Methodological Answer:
- Molecular docking (AutoDock Vina): Simulate interactions with target proteins (e.g., COX-2 or EGFR) using crystal structures from the PDB.
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.
- ADMET prediction (SwissADME): Forecast solubility (LogS), bioavailability (Lipinski’s rules), and CYP450 metabolism .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Kinetic studies: Measure time-dependent inhibition (e.g., pre-incubation with target enzymes) to distinguish reversible vs. irreversible binding.
- Isotopic labeling: Use ¹⁸O or deuterated analogs to track metabolic pathways via LC-MS.
- Gene expression profiling (RNA-seq): Identify downstream pathways affected in treated cell lines .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods during weighing and dissolution.
- Spill management: Neutralize with activated charcoal and dispose via hazardous waste protocols.
Reference: Similar bromophenyl/fluoroacetamide compounds show moderate toxicity (LD₅₀ > 500 mg/kg in rodents) .
Advanced: How can solubility and bioavailability be improved for in vivo studies?
Methodological Answer:
- Prodrug design: Introduce phosphate esters or PEGylated side chains.
- Co-solvent systems: Use β-cyclodextrin inclusion complexes or lipid-based nanoemulsions.
- Salt formation: Screen counterions (e.g., HCl or sodium salts) to enhance aqueous solubility .
Advanced: What strategies guide the design of analogs with enhanced potency?
Methodological Answer:
- Bioisosteric replacement: Substitute the 4-bromophenyl group with trifluoromethyl or cyano groups to modulate electron density.
- Scaffold hopping: Replace the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to improve metabolic stability.
- Fragment-based design: Use SAR data from related compounds (e.g., pyrimidine- or thiazole-containing analogs) to prioritize modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
